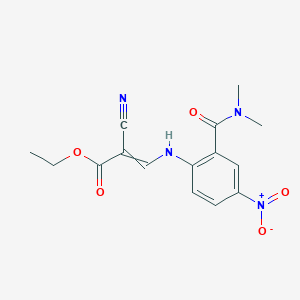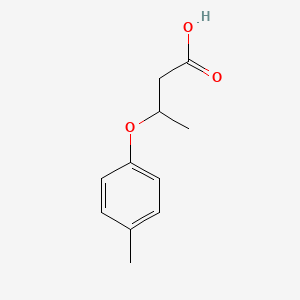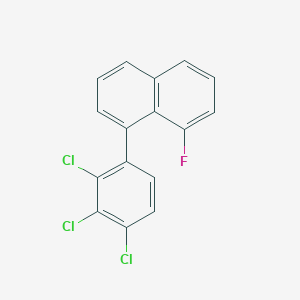![molecular formula C9H13NO B14790923 Phenol, 2-[(1S)-1-aminoethyl]-3-methyl-](/img/structure/B14790923.png)
Phenol, 2-[(1S)-1-aminoethyl]-3-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol, 2-[(1S)-1-aminoethyl]-3-methyl- is an organic compound with the molecular formula C9H13NO It is a derivative of phenol, where the hydroxyl group is substituted with an aminoethyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenol, 2-[(1S)-1-aminoethyl]-3-methyl- can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution of a suitable precursor. For instance, starting with a halogenated phenol, the aminoethyl group can be introduced through a substitution reaction using an appropriate amine under controlled conditions . Another method involves the reduction of a nitro-substituted precursor to introduce the amino group .
Industrial Production Methods
On an industrial scale, the production of phenol derivatives often involves the use of diazonium salts. Aromatic primary amines are treated with nitrous acid to form diazonium salts, which are then hydrolyzed to yield the desired phenol derivative . This method is advantageous due to its scalability and efficiency.
Chemical Reactions Analysis
Types of Reactions
Phenol, 2-[(1S)-1-aminoethyl]-3-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in many chemical processes.
Reduction: Reduction reactions can convert quinones back to hydroquinones.
Substitution: Electrophilic aromatic substitution reactions are common due to the electron-rich nature of the phenol ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like bromine and nitric acid are used for bromination and nitration reactions, respectively.
Major Products Formed
Oxidation: Quinones and hydroquinones.
Reduction: Hydroquinones.
Substitution: Brominated and nitrated phenol derivatives.
Scientific Research Applications
Phenol, 2-[(1S)-1-aminoethyl]-3-methyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential antimicrobial and antioxidant properties.
Industry: It is used in the production of polymers and resins due to its reactive phenolic group.
Mechanism of Action
The mechanism of action of phenol, 2-[(1S)-1-aminoethyl]-3-methyl- involves its interaction with various molecular targets. The phenolic hydroxyl group can form hydrogen bonds with biological molecules, affecting their structure and function . Additionally, the aminoethyl group can interact with enzymes and receptors, modulating their activity . These interactions can lead to antimicrobial and antioxidant effects, making the compound valuable in medical and industrial applications .
Comparison with Similar Compounds
Similar Compounds
2-Aminophenol: This compound has an amino group but lacks the methyl group, resulting in different chemical properties and reactivity.
3-Methylphenol:
Uniqueness
Phenol, 2-[(1S)-1-aminoethyl]-3-methyl- is unique due to the presence of both the aminoethyl and methyl groups. This combination enhances its reactivity and allows for a broader range of chemical reactions and applications compared to its simpler counterparts .
Properties
Molecular Formula |
C9H13NO |
|---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
2-(1-aminoethyl)-3-methylphenol |
InChI |
InChI=1S/C9H13NO/c1-6-4-3-5-8(11)9(6)7(2)10/h3-5,7,11H,10H2,1-2H3 |
InChI Key |
WAZZURDGDKLQLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)O)C(C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl (10R,15S)-3-oxo-1,4,12-triazatetracyclo[7.6.1.0,(1).0(1),(1)]hexadeca-5,7,9(16)-triene-12-carboxylate](/img/structure/B14790840.png)
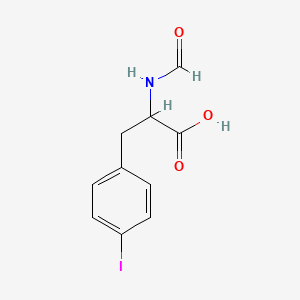

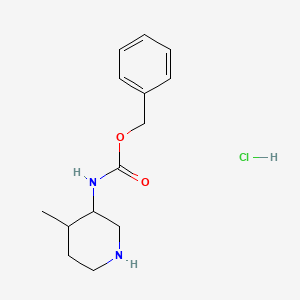
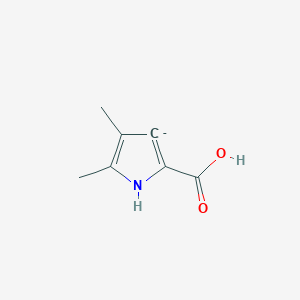
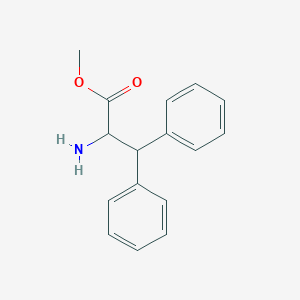
![(1R,4R)-2-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B14790877.png)
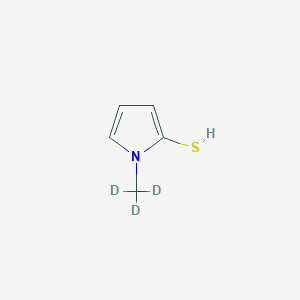
![(1S)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-ol](/img/structure/B14790896.png)
![methyl 5-[[[3-(4-carbamoyl-2,6-dimethylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]-[1-(5-phenyl-1H-imidazol-2-yl)ethyl]amino]methyl]-2-methoxybenzoate](/img/structure/B14790905.png)
![Methyl 2-[(3-carbamimidoylphenyl)methyl]-3-[[4-(1-oxidopyridin-1-ium-4-yl)benzoyl]amino]butanoate;hydrochloride](/img/structure/B14790910.png)
